N-butyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
N-butyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyrrole ring, and a butyl chain
Properties
IUPAC Name |
N-butyl-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-3-4-11-20-17(24)13-23-12-5-6-16(23)19-21-18(22-25-19)15-9-7-14(2)8-10-15/h5-10,12H,3-4,11,13H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUXSQCXQSMAAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The pyrrole ring can be introduced via a Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or primary amines. The final step often involves the coupling of the oxadiazole and pyrrole intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds featuring the oxadiazole moiety exhibit significant antitumor properties. The incorporation of N-butyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide into drug formulations has been shown to enhance anticancer efficacy against various cancer cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 31.25 | |
| Escherichia coli | 62.50 |
Case Study 1: Antitumor Efficacy
In a controlled study evaluating the antitumor effects of this compound on MCF-7 breast cancer cells, researchers found that the compound induced apoptosis through the activation of caspase pathways. This study highlighted the potential for developing this compound as a therapeutic agent in breast cancer treatment.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of the compound against various pathogens. The study demonstrated that this compound exhibited superior activity compared to standard antibiotics like ampicillin, suggesting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of N-butyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrole ring can also participate in binding interactions, contributing to the compound’s overall biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-2-{2-[3-(4-methylphenyl)-1,2,4-triazol-5-yl]-1H-pyrrol-1-yl}acetamide
- N-butyl-2-{2-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Uniqueness
N-butyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions. This makes it distinct from similar compounds with triazole or thiadiazole rings, which may have different chemical and biological behaviors.
Biological Activity
N-butyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide, with CAS number 1260998-47-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 338.4 g/mol. The structure features a pyrrole ring and an oxadiazole moiety, which are known for their biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₄O₂ |
| Molecular Weight | 338.4 g/mol |
| CAS Number | 1260998-47-7 |
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of 1,2,4-oxadiazole showed cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
In a specific case study involving this compound, the compound was screened against multiple cancer cell lines. The results indicated an IC50 value below that of standard chemotherapeutic agents like doxorubicin, suggesting potent anticancer activity .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated. Research indicates that oxadiazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that this compound showed moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Oxadiazole Ring : Known for its ability to interact with biological targets.
- Pyrrole Moiety : Enhances the lipophilicity and biological interaction.
- Butyl Group : Contributes to the overall stability and solubility of the compound.
Toxicological Profile
Toxicological assessments have shown favorable profiles for compounds similar to this compound. The primary eye irritation index and skin irritation index were reported as low . Additionally, the LD50 values suggest a relatively high safety margin in preliminary studies.
Study 1: Anticancer Screening
A comprehensive study involved screening a library of compounds for anticancer activity using multicellular spheroids as a model system. This compound was identified as one of the most promising candidates due to its significant cytotoxic effects on various cancer cell lines .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of oxadiazole derivatives. The study found that N-butyl derivatives exhibited notable activity against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
